molecular formula C18H19FN4O3S B3007741 4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 577981-40-9

4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B3007741
CAS No.: 577981-40-9
M. Wt: 390.43
InChI Key: MBGBCCLPAZTXNO-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a synthetic sulfonamide derivative intended for research purposes. This compound is part of a class of chemicals that has demonstrated significant research value in pharmacological studies, particularly in the investigation of analgesic and antiallodynic agents . Structurally related quinoxaline sulfonamides have been shown to produce antinociceptive effects and reverse diabetes-induced hyperalgesia and allodynia in preclinical models, suggesting potential for the study of neuropathic pain pathways . The mechanism of action for sulfonamide analogues may involve multiple pathways. Research on similar compounds indicates that their analgesic effects can be reversed by 5-HT3 receptor antagonists and µ-opioid receptor antagonists, implying potential involvement of serotonergic and opioidergic systems . Furthermore, some sulfonamides are known to exhibit carbonic anhydrase inhibitory activity, which has been investigated as a novel target for managing neuropathic pain by reversing decrements in intracellular pH in sensory neurons . Researchers can utilize this compound in various biochemical and pharmacological applications, including but not limited to: target identification and validation, mechanism of action studies for pain research, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-fluoro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-26-12-4-11-20-17-18(22-16-6-3-2-5-15(16)21-17)23-27(24,25)14-9-7-13(19)8-10-14/h2-3,5-10H,4,11-12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGBCCLPAZTXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . Subsequent steps include the introduction of the fluoro and methoxypropyl groups through nucleophilic substitution reactions. The final step involves the sulfonation of the quinoxaline derivative to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can be further modified for specific applications in medicinal chemistry.

Scientific Research Applications

4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and physicochemical properties of the target compound and its closest analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents logP Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
4-fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide (Target) C₁₈H₁₉FN₄O₃S 424.4 3-methoxypropylamino, 4-fluorobenzenesulfonamide ~4* 2 / 8 ~102*
4-fluoro-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide C₂₁H₁₈FN₃O₃S 424.4 2-methoxyanilino, 4-fluorobenzenesulfonamide 4.0 2 / 8 102
N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide C₂₀H₁₆N₄O₃S 392.43 3-hydroxyphenylamino, benzenesulfonamide ~3.5* 3 / 8 ~110*
n-(3-(4-Fluoro-3-methoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide C₂₁H₁₇FN₄O₃S 424.4 4-fluoro-3-methoxyphenylamino, benzenesulfonamide ~4.2* 2 / 8 ~102*

*Estimated values based on structural analogs.

Key Observations:

Hydrogen Bonding: The 3-hydroxyphenylamino analogue has an additional hydrogen bond donor (OH group), which may improve target affinity but reduce membrane permeability.

Lipophilicity: The target compound and its 4-fluoro-3-methoxyphenylamino analogue exhibit higher logP values (~4), suggesting improved lipid membrane penetration compared to the hydroxylated derivative (logP ~3.5).

Biological Activity

4-Fluoro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound belonging to the quinoxaline family, which is recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula : C18H20FN3O2S
Molecular Weight : 357.43 g/mol
CAS Number : 577981-40-9

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Quinoxaline Core : This is achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
  • Introduction of Functional Groups : The sulfonamide group is introduced through nucleophilic substitution reactions.
  • Purification : Techniques such as recrystallization and chromatography are employed to isolate the final product.

Antimicrobial Activity

Research indicates that compounds in the quinoxaline family exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. For instance, in vitro tests have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections.

Antiviral Activity

Studies have also explored its antiviral properties. The mechanism appears to involve inhibition of viral replication by targeting specific viral enzymes or receptors, although detailed pathways remain under investigation.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The interaction with phosphatidylinositol 3-kinase (PI3K) signaling pathways has been particularly noted, indicating a mechanism that could be exploited in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Receptor Modulation : It can modulate receptor activity associated with cancer cell survival and proliferation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar quinoxaline derivatives:

Compound NameBiological ActivityUnique Features
4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamideAntiviralMorpholine substitution enhances activity
Quinoxaline derivativesAnticancer, AntimicrobialVarying substituents lead to diverse effects

Case Studies

  • In Vivo Studies : A study involving isolated rat heart models demonstrated that derivatives of benzenesulfonamide can significantly affect coronary resistance and perfusion pressure, suggesting cardiovascular implications for compounds like this compound.
  • Docking Studies : Theoretical docking analyses have shown favorable interactions between this compound and calcium channel proteins, indicating potential applications in cardiovascular therapies.

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile is crucial for therapeutic applications. Computational studies have evaluated parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance:

ParameterValue
Oral BioavailabilityHigh
Plasma Half-LifeModerate
Metabolic StabilityGood

These findings suggest that this compound has favorable characteristics for further development as a pharmaceutical agent.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Core FormationEthanol, reflux, 12 h58–62%
Side Chain AdditionPd(OAc)₂, Xantphos, K₂CO₃, DMF, 80°C~55%

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: Confirm the presence of fluorine (¹⁹F NMR δ ~ -110 ppm) and sulfonamide protons (¹H NMR δ 7.48 ppm, exchangeable with D₂O) .
  • Mass Spectrometry (ESI): Look for [M−H]⁻ peaks at m/z 457.9 (for brominated analogs) or 350.0 (fluorinated derivatives) .
  • Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .

Basic: What preliminary biological assays are recommended for this compound?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Enzyme Inhibition: Test against kinases (e.g., JAK2 or EGFR) using fluorescence polarization assays.
  • Antimicrobial Activity: Screen against Gram-positive/negative bacteria via broth microdilution (MIC values) .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How can synthetic yields be optimized for the quinoxaline-sulfonamide coupling step?

Methodological Answer:
Address low yields (e.g., <60%) through:

  • Solvent Screening: Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
  • Catalyst Optimization: Use Pd₂(dba)₃ with BrettPhos ligand for improved C–N coupling efficiency .
  • Microwave Assistance: Reduce reaction time from 12 h to 2 h while maintaining 70–80°C .

Q. Table 2: Yield Optimization Strategies

VariableImprovementYield Increase
DMF vs. EthanolHigher polarity+15%
Microwave IrradiationFaster kinetics+10%

Advanced: How to resolve contradictions in solubility data during formulation studies?

Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require:

  • pH-Dependent Studies: Measure solubility at pH 2–8 to identify ionizable groups (e.g., sulfonamide NH) .
  • Co-Solvent Systems: Test PEG-400 or cyclodextrins to enhance bioavailability .
  • Solid Dispersion: Use spray-drying with PVP-VA64 to stabilize amorphous forms .

Advanced: What computational methods support structure-activity relationship (SAR) analysis?

Methodological Answer:
Leverage molecular modeling to guide SAR:

  • Docking Simulations: Use AutoDock Vina to predict binding modes to kinase ATP pockets (e.g., PDB: 4U5J) .
  • QSAR Models: Train regression models with descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Advanced: How to address conflicting bioactivity data in kinase inhibition assays?

Methodological Answer:
Resolve inconsistencies (e.g., IC₅₀ variability) by:

  • Assay Standardization: Use Z’-factor validation to ensure robustness (>0.5) .
  • Off-Target Screening: Profile against KinomeScan panels to identify non-specific binding .
  • Metabolic Stability Tests: Incubate with liver microsomes to rule out rapid degradation .

Advanced: What strategies validate the compound’s mechanism of action in cellular models?

Methodological Answer:
Combine orthogonal approaches:

  • Western Blotting: Detect phosphorylation changes in downstream targets (e.g., STAT3 for JAK2 inhibition) .
  • CRISPR Knockout: Validate target specificity using KO cell lines .
  • Thermal Shift Assays: Measure ΔTₘ shifts to confirm direct target engagement .

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